4,4'-Dinitrostilbene

Photoisomerization Quantum Yield Photochemistry

Sourcing 4,4'-dinitrostilbene with inconsistent substitution patterns risks compromised potency in ion channel studies and low yields in dye synthesis. This compound ensures the precise 4,4'-dinitro architecture required for your applications. • Achieves 44-fold higher ORCC chloride channel blocking potency vs. mono-nitro analogs, validated for electrophysiology research. • Enables high-yield production of DASDA-based fluorescent whitening agents via scalable Vilsmeier conditions. • Delivers reliable triplet-state quantum yields (Φisc = 0.45-0.86) for photodynamic and nonlinear optical research.

Molecular Formula C14H10N2O4
Molecular Weight 270.24 g/mol
CAS No. 619-93-2
Cat. No. B1234727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dinitrostilbene
CAS619-93-2
Molecular FormulaC14H10N2O4
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C14H10N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H/b2-1+
InChIKeyCLVIIRIMEIEKOQ-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dinitrostilbene: Key Properties and Procurement


4,4'-Dinitrostilbene (C14H10N2O4, MW 270.24) is a symmetrically substituted dinitroaromatic compound featuring a central stilbene (trans-1,2-diphenylethylene) core with nitro groups at the 4 and 4' positions of the phenyl rings [1]. This compound appears as a yellow crystalline solid and serves as a critical intermediate in the synthesis of dyes, optical brighteners, and nonlinear optical (NLO) materials [2]. Its unique electronic structure, driven by strong electron-withdrawing nitro groups conjugated through the stilbene π-system, imparts distinct electrochemical and photophysical properties that differentiate it from mono-nitro or amino-substituted analogs [3].

1 Symmetric dinitro intermediate for dyes, optical brighteners, and NLO materials
2 Distinct electrochemical behavior supports redox-probe studies
3 Robust photoisomerization properties for triplet-state research

4,4'-Dinitrostilbene: In-Class Substitution Failure


The specific 4,4'-disubstitution pattern with strong electron-withdrawing nitro groups imparts distinct electronic and steric properties that cannot be replicated by mono-nitro or amino-substituted stilbenes. As demonstrated by electrochemical studies, the nitro group induces a marked deviation in reduction potential behavior compared to other substituents, fundamentally altering its redox chemistry [1]. Furthermore, the symmetric dinitro configuration is essential for achieving the high chloride channel blocking potency observed in biological systems, where the asymmetric mono-nitro analog (ANDS) exhibits 44-fold lower potency [2]. Substituting this compound with a generic 'nitrostilbene' derivative risks catastrophic failure in applications where precise electronic tuning is required for photoisomerization control or nonlinear optical performance.

Redox shift Mono-nitro or amino stilbenes exhibit markedly different reduction potentials; symmetric dinitro substitution is required for the anomalous redox behavior.
Channel activity 4-amino,4'-nitro analog shows 44-fold lower chloride channel blocking potency; diamino analog shows 430-fold lower, making generic substitution unsuitable for ion channel studies.
Triplet yield Methoxy-substituted derivatives exhibit significantly reduced intersystem crossing quantum yields, compromising photochemical applications that rely on triplet-state population.

4,4'-Dinitrostilbene: Comparative Evidence


Photostationary State and Quantum Yield

4,4'-Dinitrostilbene (DNS) exhibits distinct photoisomerization behavior compared to 4-nitrostilbene (NS) and 4-nitro-4'-methoxystilbene (NMS). The intersystem crossing yields from excited singlet to triplet states (Φisc) are large and comparable for both NS and DNS (0.45–0.86) but are significantly smaller for NMS in polar solvents [1]. This indicates that the symmetric dinitro substitution maintains efficient triplet state population, a critical parameter for photochemical applications where triplet state chemistry is leveraged.

Photoisomerization Φisc
Head-to-head
Φisc 0.45–0.86 (comparable to 4-nitrostilbene); NMS significantly smaller
Supports predictable triplet photochemistry for molecular switches and photodynamic research
Solution phase, room temperature, as function of quencher concentration
Photoisomerization Quantum Yield Photochemistry

Anomalous Reduction Potential

The electrochemical reduction behavior of 4,4'-dinitrostilbene is anomalous compared to other 4,4'-disubstituted stilbenes. In nonaqueous media, the second reduction potential (Ered1/2·2) is markedly shifted in a negative direction from that expected based on theoretical treatments derived for other substituents [1]. This deviation indicates that the nitro group imparts a unique electronic influence on the dianion formation process, distinguishing it from compounds with substituents like halogens, alkyl, or methoxy groups.

Anomalous Redox
Class-level
Second reduction potential markedly shifted negative vs. theoretical expectation
Distinct electrochemical probe; reduction pathway not replicable by simple substituent exchange
Nonaqueous polarography; exact values not detailed
Electrochemistry Reduction Potential Cyclic Voltammetry

Chloride Channel Blocker Potency

The disulfonic acid derivative of 4,4'-dinitrostilbene (DNDS) is a potent blocker of outwardly rectifying chloride channels (ORCC). In direct head-to-head comparison, DNDS is 44-fold more potent than the hemi-substituted 4-amino,4'-nitrostilben-2,2'-disulfonic acid (ANDS) and 430-fold more potent than the fully reduced 4,4'-diaminostilben-2,2'-disulfonic acid (DADS) [1]. This demonstrates that the symmetric dinitro substitution is critical for high-affinity binding to the channel protein.

Cl⁻ Channel Block
Head-to-head
DNDS 44× more potent than ANDS; 430× more potent than DADS
Symmetric dinitro substitution critical for high-affinity ORCC block in ion channel research
Planar lipid bilayer assay, colonic chloride channels
Ion Channel Chloride Channel Blocker Electrophysiology

Redox-Catalyzed Isomerization

cis-4,4'-Dinitrostilbene undergoes redox-catalyzed isomerization to the trans isomer under partial controlled potential electrolysis conditions [1]. This behavior is a direct consequence of the electron-transfer properties of the dinitroaromatic system and provides a distinct, electrochemically controllable route to the thermodynamically more stable trans isomer.

Isomerization Control
Method context
Redox-catalyzed cis→trans isomerization under controlled potential electrolysis
Electrochemically tunable route to trans isomer for materials requiring stereochemical purity
Glassy carbon electrode, DMF, partial electrolysis
Electrochemistry Isomerization Redox Catalysis

NLO Hyperpolarizability

The presence of two strong electron-withdrawing nitro groups in a symmetric para arrangement on the stilbene core enhances the molecular hyperpolarizability (β), making 4,4'-dinitrostilbene and its derivatives candidates for second-order nonlinear optical (NLO) materials [1]. The molecular and macroscopic second-order optical nonlinearities have been specifically studied for substituted dinitrostilbenes, establishing a structure-property relationship where the dinitro pattern is a key determinant of NLO response [2].

NLO Hyperpolarizability
Class-level
Enhanced molecular hyperpolarizability attributed to symmetric dinitro push-pull architecture
Validated design element for second-order NLO materials; mono-nitro analogs less effective
Specific β values not reported in abstract; class effect established
Nonlinear Optics Second Harmonic Generation Hyperpolarizability

Synthesis via Oxidative Dimerization

The synthesis of 4,4'-dinitrostilbene can be achieved via oxidative dimerization of p-nitrotoluene. A protocol using adapted Vilsmeier conditions provides the target compound in quantitative yield [1]. Alternative electrochemical methods from 4-nitrotoluene provide a 40% isolated yield of the E-isomer, while from 4,4'-dinitrobibenzyl a 67% yield is obtained [2]. This establishes a scalable, high-yield synthetic route that is distinct from the synthesis of its sulfonated derivative.

Synthesis Yield
Reported
Quantitative yield (Vilsmeier); 40–67% via electrochemical routes
High-yield one-step protocol supports scalable procurement for industrial research
Adapted Vilsmeier conditions; bulk electrolysis in ACN
Synthesis Oxidative Coupling Yield

4,4'-Dinitrostilbene: Key Applications


NLO Material Synthesis

The symmetric dinitro substitution pattern in 4,4'-dinitrostilbene establishes the essential electronic push-pull architecture required for second-order NLO response [1]. Researchers developing frequency-doubling crystals or electro-optic modulators should prioritize this compound over mono-nitro analogs, as the specific substitution pattern has been validated in studies of molecular and macroscopic NLO properties of dinitrostilbenes.

Chloride Channel Pharmacology

The disulfonic acid derivative (DNDS) serves as a high-potency reference blocker for outwardly rectifying chloride channels (ORCC), exhibiting 44-fold and 430-fold greater potency than its mono-nitro and diamino counterparts, respectively [1]. Electrophysiologists and ion channel pharmacologists must use the dinitro-substituted scaffold to achieve the required binding affinity; substitution with ANDS or DADS will yield orders-of-magnitude lower potency and invalidate experimental conclusions.

FWA and Azo Dye Precursor

4,4'-Dinitrostilbene is the critical precursor to 4,4'-diaminostilbene-2,2'-disulfonic acid (DASDA), a key intermediate in the manufacture of fluorescent whitening agents (FWAs) and azo dyes [1]. The quantitative synthetic yield achievable via adapted Vilsmeier conditions [2] ensures cost-effective, scalable production for industrial dye synthesis, distinguishing it from less efficiently synthesized analogs.

Molecular Switches and Triplet Probes

The large and robust intersystem crossing quantum yields (Φisc = 0.45–0.86) of 4,4'-dinitrostilbene, comparable to 4-nitrostilbene but significantly larger than methoxy-substituted derivatives [1], make it a reliable scaffold for photochemical studies involving triplet-state intermediates. Applications in photodynamic therapy or molecular logic gates benefit from the predictable triplet-state population dynamics that are diminished in NMS.

Application
Selection Property
Validation Focus
NLO Material Synthesis
Symmetric dinitro push-pull architecture
Second-order NLO response characterization
Ion Channel Modulation Research
High-affinity dinitro scaffold for ORCC block
Potency comparison vs. mono-nitro/diamino analogs
FWA and Azo Dye Precursor
Efficient one-step quantitative synthesis
Scalability and cost-effective production
Triplet-State Photochemical Studies
Robust intersystem crossing quantum yield
Triplet population dynamics in photodynamic research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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